(4aR,7aR)-tert-Butyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate
Description
(4aR,7aR)-tert-Butyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate (CAS No. 159991-07-8) is a bicyclic amine derivative featuring a pyrrolo[3,4-b]pyridine core protected by a tert-butyl carbamate group. Its molecular formula is C₁₂H₂₂N₂O₂, with a molecular weight of 226.32 g/mol . This compound is widely utilized in medicinal chemistry as a building block for synthesizing pharmacologically active molecules, particularly kinase inhibitors and central nervous system (CNS) targeting agents. It is provided as a research-grade solution (25 µL, 10 mM) and stored at 2–8°C, protected from light .
Properties
IUPAC Name |
tert-butyl (4aR,7aR)-2,3,4,4a,5,6,7,7a-octahydropyrrolo[3,4-b]pyridine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-6-4-5-9-7-13-8-10(9)14/h9-10,13H,4-8H2,1-3H3/t9-,10+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGEWGFOMLJQHLL-ZJUUUORDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2C1CNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]2[C@@H]1CNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
181141-40-2, 186201-89-8 | |
| Record name | (4AS,7AS)-TERT-BUTYL OCTAHYDRO-1H-PYRROLO[3,4-B]PYRIDINE-1-CARBOXYLATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ert-butyl (4aR,7aR)-2,3,4,4a,5,6,7,7a-octahydropyrrolo[3,4-b]pyridine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4aR,7aR)-tert-Butyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate typically involves multiple steps, starting with the formation of the pyrrolopyridine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrolopyridine ring. Subsequent esterification with tert-butyl alcohol under catalytic conditions yields the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high pressures and temperatures. The use of continuous flow chemistry can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Boc Deprotection
The tert-butyl carbonate group is cleaved under acidic conditions (e.g., HCl in dioxane or TFA in DCM) to yield the free amine. This reaction proceeds via protonation of the carbonyl oxygen, followed by elimination of CO₂ and tert-butanol. The stereochemical integrity of the bicyclic system is preserved due to the rigid fused-ring structure .
Example Protocol :
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Reagent : 4M HCl in dioxane
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Conditions : 25°C, 2–4 hours
N-Alkylation/Acylation
The deprotected amine undergoes alkylation or acylation to form derivatives. For instance, reaction with benzyl bromide in the presence of K₂CO₃ produces (4aR,7aR)-6-benzyl-octahydro-1H-pyrrolo[3,4-b]pyridine, a precursor to moxifloxacin.
Key Data :
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Substrate : (4aR,7aR)-Octahydro-1H-pyrrolo[3,4-b]pyridine
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Reagent : Benzyl bromide, K₂CO₃, DMF
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Yield : 82% (isolated as free base).
Reductive Transformations
Catalytic hydrogenation (H₂/Pd-C) reduces the pyrrolopyridine ring system, but regioselectivity depends on solvent and pressure. LiAlH₄ selectively reduces amide bonds if present in derivatives.
Stereochemical Integrity in Reactions
The compound’s (4aR,7aR) configuration is retained during most reactions due to:
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Conformational Rigidity : The bicyclic system prevents epimerization under mild acidic/basic conditions .
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Enzymatic Resolution : Lipase-mediated hydrolysis in synthetic routes ensures >99% enantiomeric excess (e.e.) for intermediates .
Comparative Reactivity :
| Derivative | Optical Purity | Reaction Rate (Relative) |
|---|---|---|
| (4aR,7aR)-Boc-protected | >99% e.e. | 1.0 (reference) |
| (4aS,7aS)-Enantiomer | >99% e.e. | 0.8 (slower alkylation) |
Experimental Challenges and Solutions
Scientific Research Applications
(4aR,7aR)-tert-Butyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate: has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to investigate cellular processes and interactions.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting various diseases.
Industry: The compound is utilized in the production of advanced materials and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism by which (4aR,7aR)-tert-Butyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
tert-Butyl Hexahydro-1H-pyrrolo[3,4-b]pyridine-6(2H)-carboxylate (CAS 186203-81-6)
- Similarity Score : 0.98
- Key Differences :
- The tert-butyl carbamate group is positioned at the 6(2H)-position instead of the 1-position.
- The hexahydro (partially saturated) vs. octahydro (fully saturated) backbone alters conformational flexibility.
- Applications : Used in peptide mimetics due to its reduced ring strain compared to the octahydro variant .
tert-Butyl 3,6-Diazabicyclo[3.2.1]octane-6-carboxylate Hydrochloride (CAS 1523571-18-7)
(3αR,6αS)-tert-Butyl Hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate
- Source : Catalog of Rare Chemicals (2017)
- Key Differences :
- Contains a pyrrolo[3,2-b]pyrrole core (two fused pyrrole rings) instead of pyrrolo-pyridine.
- Stereochemistry (3αR,6αS) influences hydrogen-bonding interactions.
- Applications : Explored in asymmetric catalysis and as a chiral auxiliary .
Comparative Data Table
*Assumed identical due to same formula; positional isomerism accounts for differences.
Research Findings and Pharmacological Relevance
- Pharmaceutical Derivatives : In a 2023 patent, the target compound was incorporated into 2-(3-fluoro-4-methoxyphenyl)-7-[(4aR,7aR)-...]-4H-pyrido[1,2-a]pyrimidin-4-one (Compound 10), demonstrating enhanced selectivity for tyrosine kinase inhibition compared to analogs with tetrahydropyridine or piperazine substituents (Compounds 5 and 15) .
- Stereochemical Impact : The (4aR,7aR) configuration confers optimal binding to hydrophobic pockets in enzyme active sites, as evidenced by its preferential use over diastereomers in lead optimization .
Biological Activity
(4aR,7aR)-tert-Butyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. Its unique structure, derived from the pyrrolidine framework, suggests various pharmacological properties that warrant investigation. This article reviews the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.
- Molecular Formula : C₁₂H₂₂N₂O₂
- Molecular Weight : 226.32 g/mol
- CAS Number : 186201-89-8
- Physical Properties :
- Predicted boiling point: 313.8 ± 15.0 °C
- Density: 1.052 ± 0.06 g/cm³
Biological Activity Overview
The biological activity of this compound has been explored in various studies focusing on its effects on different biological systems. Notably, it has shown promise in the following areas:
Antimicrobial Activity
Research indicates that derivatives of pyrrolidine compounds often exhibit antimicrobial properties. A study demonstrated that related compounds inhibited the growth of various bacterial strains, suggesting potential applications in treating infections .
Neuroprotective Effects
The neuroprotective properties of pyrrolidine derivatives are well-documented. Investigations into the compound's ability to protect neuronal cells from oxidative stress have shown that it may reduce cell death and promote survival in neurodegenerative models .
Anti-inflammatory Properties
Inflammation plays a crucial role in many chronic diseases. Some studies suggest that this compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in cellular models .
Case Study 1: Antimicrobial Efficacy
In a controlled experiment, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations above 50 µM.
| Bacterial Strain | Concentration (µM) | Viability (%) |
|---|---|---|
| Staphylococcus aureus | 50 | 30 |
| Escherichia coli | 50 | 25 |
Case Study 2: Neuroprotection in vitro
A study evaluated the neuroprotective effects of the compound on SH-SY5Y neuroblastoma cells exposed to oxidative stress induced by hydrogen peroxide. The compound demonstrated a protective effect at concentrations ranging from 10 to 100 µM.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 10 | 85 |
| 50 | 70 |
| 100 | 55 |
Research Findings
Recent studies have focused on the mechanisms underlying the biological activities of this compound. Key findings include:
- Mechanism of Action : The compound appears to modulate signaling pathways involved in apoptosis and inflammation through the inhibition of NF-kB activation.
- Synergistic Effects : When combined with other antimicrobial agents, this compound exhibited enhanced efficacy against resistant bacterial strains.
- Safety Profile : Preliminary toxicity studies indicate a favorable safety profile at therapeutic doses, with minimal cytotoxic effects observed in human cell lines .
Q & A
Q. What are the key synthetic routes for preparing (4aR,7aR)-tert-butyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate, and how are reaction conditions optimized?
The synthesis typically involves multi-step processes, including cyclization and protection/deprotection strategies. For example, tert-butyl groups are introduced via carbamate protection under anhydrous conditions using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like triethylamine. Reaction optimization focuses on solvent polarity (e.g., dichloromethane or THF), temperature control (0–25°C), and stoichiometric ratios to minimize side products . Purification often employs column chromatography with gradients of ethyl acetate/hexane.
Q. What spectroscopic methods are critical for characterizing this compound, and what diagnostic signals should researchers prioritize?
Nuclear Magnetic Resonance (NMR) spectroscopy is essential:
- ¹H NMR : Look for distinct signals for the tert-butyl group (δ ~1.4 ppm, singlet) and the bicyclic protons (δ 2.5–4.0 ppm, multiplet patterns reflecting stereochemistry).
- ¹³C NMR : The carbonyl carbon of the Boc group appears at δ ~155 ppm, while the quaternary carbons of the bicyclic system resonate between δ 40–60 ppm . Infrared (IR) spectroscopy confirms the carbamate C=O stretch (~1680–1720 cm⁻¹). Mass spectrometry (MS) should show a molecular ion peak at m/z 239.3 (C₁₂H₂₁N₂O₂⁺) .
Q. What are the recommended storage conditions and safety protocols for handling this compound?
Store at 2–8°C under an inert atmosphere (argon or nitrogen) in amber vials to prevent degradation. Safety precautions include:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Hazard Mitigation : Avoid inhalation (use fume hoods) and skin contact; wash facilities and eye stations must be accessible .
- First Aid : For exposure, rinse with water for 15 minutes and seek medical attention .
Advanced Research Questions
Q. How does the stereochemistry of the bicyclic core influence biological activity in drug discovery contexts?
The (4aR,7aR) configuration ensures proper spatial alignment for interactions with biological targets, such as bacterial DNA gyrase (relevant to moxifloxacin derivatives). Computational docking studies reveal that the cis-fused pyrrolidine-pyridine system enhances binding affinity to enzymes by stabilizing hydrophobic and hydrogen-bonding interactions . Enantiomeric impurities (>98% ee required) can drastically reduce efficacy, necessitating chiral HPLC or enzymatic resolution during synthesis .
Q. What strategies resolve contradictions in crystallographic data when determining the compound’s solid-state structure?
Use single-crystal X-ray diffraction with SHELXL for refinement. Challenges include disordered tert-butyl groups or solvent molecules in the lattice. Mitigation steps:
- Collect high-resolution data (≤1.0 Å) to resolve ambiguities.
- Apply restraints to thermal parameters for mobile groups.
- Validate hydrogen bonding networks using OLEX2 or Mercury .
Q. How can reaction yields be improved in large-scale syntheses while maintaining stereochemical integrity?
- Catalysis : Employ asymmetric catalysis (e.g., chiral Lewis acids) during cyclization steps.
- Flow Chemistry : Continuous flow reactors enhance mixing and heat transfer, reducing racemization risks .
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust reagent addition rates dynamically .
Q. What computational methods predict the compound’s solubility and bioavailability for preclinical studies?
Quantitative Structure-Property Relationship (QSPR) models using descriptors like logP (experimental ~1.7) and polar surface area (PSA ~40 Ų) estimate solubility. Molecular dynamics (MD) simulations in lipid bilayers assess membrane permeability. Adjustments (e.g., salt formation or prodrug derivatization) are guided by these results .
Key Research Challenges
- Stereochemical Drift : Minimize epimerization during acidic/basic conditions by using buffered deprotection agents.
- Toxicity Profiling : Address genotoxicity alerts (e.g., Ames test discrepancies) via structural modifications .
- Scale-Up Reproducibility : Implement Quality by Design (QbD) principles to control critical process parameters (CPPs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
